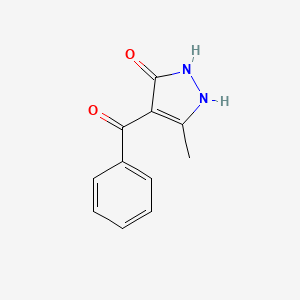
Bis(3-hydroxy-2,3-dimethylbutan-2-yl) pent-2-enedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(3-hydroxy-2,3-dimethylbutan-2-yl) pent-2-enedioate is an organic compound with the molecular formula C15H28O6 It is known for its unique structure, which includes two 3-hydroxy-2,3-dimethylbutan-2-yl groups attached to a pent-2-enedioate backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bis(3-hydroxy-2,3-dimethylbutan-2-yl) pent-2-enedioate typically involves the esterification of pent-2-enedioic acid with 3-hydroxy-2,3-dimethylbutan-2-ol. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques, such as chromatography, ensures the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Bis(3-hydroxy-2,3-dimethylbutan-2-yl) pent-2-enedioate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used to convert hydroxyl groups to halides.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halides.
Aplicaciones Científicas De Investigación
Bis(3-hydroxy-2,3-dimethylbutan-2-yl) pent-2-enedioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Bis(3-hydroxy-2,3-dimethylbutan-2-yl) pent-2-enedioate involves its interaction with specific molecular targets and pathways. The hydroxyl and ester groups in the compound can form hydrogen bonds and participate in various chemical reactions, influencing its biological activity and reactivity.
Comparación Con Compuestos Similares
Similar Compounds
- Bis(3-hydroxy-2,3-dimethylbutan-2-yl) butanedioate
- Bis(3-hydroxy-2,3-dimethylbutan-2-yl) hexanedioate
Uniqueness
Bis(3-hydroxy-2,3-dimethylbutan-2-yl) pent-2-enedioate is unique due to its specific structure and reactivity
Propiedades
Número CAS |
63792-65-4 |
|---|---|
Fórmula molecular |
C17H30O6 |
Peso molecular |
330.4 g/mol |
Nombre IUPAC |
bis(3-hydroxy-2,3-dimethylbutan-2-yl) pent-2-enedioate |
InChI |
InChI=1S/C17H30O6/c1-14(2,20)16(5,6)22-12(18)10-9-11-13(19)23-17(7,8)15(3,4)21/h9-10,20-21H,11H2,1-8H3 |
Clave InChI |
NRYDKPMVKIVNMG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C(C)(C)OC(=O)CC=CC(=O)OC(C)(C)C(C)(C)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


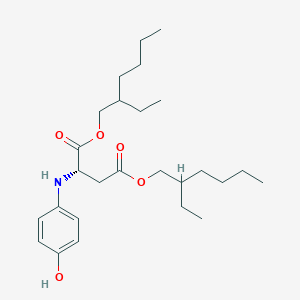
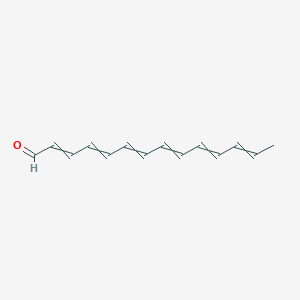
![Triethyl(2-{2-[(oxiran-2-yl)methoxy]ethoxy}ethyl)germane](/img/structure/B14508352.png)
![1-(4-Methyl-3-nitrobenzene-1-sulfonyl)-1-oxo-2-[(propan-2-yl)oxy]-1lambda~5~-diazene](/img/structure/B14508362.png)
![(NE)-N-[(1E)-1-(5-ethyl-1,2-oxazol-3-yl)-1-hydroxyiminopropan-2-ylidene]hydroxylamine](/img/structure/B14508371.png)
sulfanium bromide](/img/structure/B14508377.png)

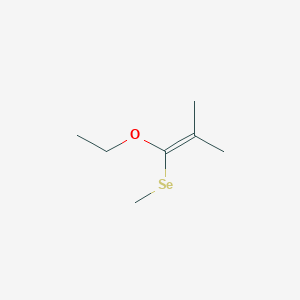
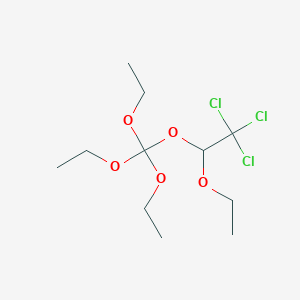
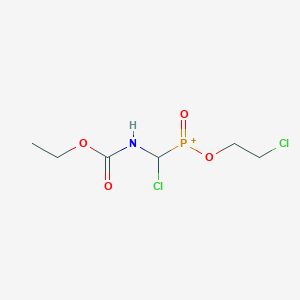
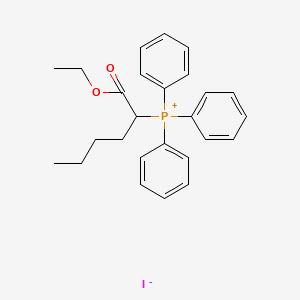
![1-Chloro-3-[(2-hydroxyethyl)(methyl)amino]propan-2-ol](/img/structure/B14508410.png)
![1,1'-[2-(Phenylsulfanyl)prop-1-ene-1,1-diyl]dibenzene](/img/structure/B14508422.png)
